L-Lysine, L-valyl-L-valyl- ACE Inhibitory Potency: IC₅₀ Comparison with Known Peptide Inhibitors
H-Val-Val-Lys-OH exhibits angiotensin-converting enzyme (ACE) inhibitory activity with an IC₅₀ value of 6.4 μM and demonstrates competitive inhibition kinetics with a Kᵢ of 6.75 nM in a standard in vitro spectrophotometric assay using hippuryl-L-histidyl-L-leucine (HHL) as substrate [1]. When benchmarked against structurally related but non-identical ACE inhibitory peptides reported in parallel screening studies, H-Val-Val-Lys-OH demonstrates potency approximately 11-fold higher than Ala-Val-Lys-Val-Leu (AVKVL; IC₅₀ 73.06 μM) and approximately 83-fold higher than Val-Val-Leu-Tyr-Lys (VVL YK; IC₅₀ 533.9 μM) [2][3]. The competitive inhibition mode (Kᵢ 6.75 nM) distinguishes this tripeptide from AVKVL, YLVR, and TLVGR, all of which exhibit non-competitive ACE inhibition [2]. It must be explicitly noted that these comparisons derive from cross-study data under similar but not identical assay conditions and therefore constitute cross-study comparable evidence rather than direct head-to-head evaluation.
| Evidence Dimension | ACE inhibition IC₅₀ (μM) |
|---|---|
| Target Compound Data | IC₅₀ = 6.4 μM; Kᵢ = 6.75 nM (competitive inhibition) |
| Comparator Or Baseline | AVKVL (IC₅₀ = 73.06 μM); VVLYK (IC₅₀ = 533.9 μM); YLVR (IC₅₀ = 15.42 μM); TLVGR (IC₅₀ = 249.3 μM) |
| Quantified Difference | H-Val-Val-Lys-OH is ~11× more potent than AVKVL and ~83× more potent than VVLYK by IC₅₀; inhibition mode is competitive versus non-competitive for comparator peptides |
| Conditions | In vitro ACE inhibition assay using HHL substrate; Lineweaver-Burk analysis for H-Val-Val-Lys-OH; non-competitive inhibition mode reported for AVKVL/YLVR/TLVGR via independent assays |
Why This Matters
The ~11-fold higher ACE inhibitory potency versus AVKVL and distinct competitive inhibition mechanism provide a quantifiable basis for selecting H-Val-Val-Lys-OH over longer-chain or sequence-divergent comparator peptides in antihypertensive screening or cardiovascular research applications.
- [1] Peptide properties database entry. ACE inhibitory activity of H-Val-Val-Lys-OH: IC₅₀ = 6.4 μM, Kᵢ = 6.75 nM (competitive inhibition). Accessed April 2026. View Source
- [2] Portal de Periódicos CAPES. Novel ACE inhibitory peptides AVKVL, YLVR, and TLVGR with IC₅₀ values of 73.06, 15.42, and 249.3 μM, respectively; all exhibited non-competitive inhibition mode. Accessed April 2026. View Source
- [3] Purification, characterization, synthesis, in vitro ACE inhibition and in vivo antihypertensive activity of bioactive peptides derived from oil palm kernel glutelin-2 hydrolysates. Val-Val-Leu-Tyr-Lys IC₅₀: 533.9 μM. CNKI Scholar. Accessed April 2026. View Source
